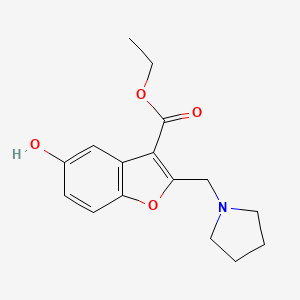![molecular formula C29H28N6O2S B14948295 N-(2,4-dimethoxyphenyl)-2-[4-(4-phenyl-1,3-thiazol-2-yl)piperazin-1-yl]quinazolin-4-amine](/img/structure/B14948295.png)
N-(2,4-dimethoxyphenyl)-2-[4-(4-phenyl-1,3-thiazol-2-yl)piperazin-1-yl]quinazolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-DIMETHOXYPHENYL)-N-{2-[4-(4-PHENYL-1,3-THIAZOL-2-YL)PIPERAZINO]-4-QUINAZOLINYL}AMINE: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinazoline core, a thiazole ring, and a piperazine moiety
Méthodes De Préparation
The synthesis of N-(2,4-DIMETHOXYPHENYL)-N-{2-[4-(4-PHENYL-1,3-THIAZOL-2-YL)PIPERAZINO]-4-QUINAZOLINYL}AMINE typically involves multiple steps, including the formation of the quinazoline core, the introduction of the thiazole ring, and the coupling with the piperazine moiety. One common synthetic route involves the following steps:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thiazole Ring: This step often involves the use of thioamides and halogenated precursors in the presence of a base.
Coupling with Piperazine: The final step involves the coupling of the quinazoline-thiazole intermediate with a piperazine derivative, typically using a coupling reagent such as EDCI or DCC.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Analyse Des Réactions Chimiques
N-(2,4-DIMETHOXYPHENYL)-N-{2-[4-(4-PHENYL-1,3-THIAZOL-2-YL)PIPERAZINO]-4-QUINAZOLINYL}AMINE: undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazoline and thiazole rings, using reagents such as alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and bases (e.g., sodium hydroxide, triethylamine). Major products formed from these reactions include various substituted quinazolines, thiazoles, and piperazines.
Applications De Recherche Scientifique
N-(2,4-DIMETHOXYPHENYL)-N-{2-[4-(4-PHENYL-1,3-THIAZOL-2-YL)PIPERAZINO]-4-QUINAZOLINYL}AMINE: has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer, due to its ability to inhibit specific molecular targets involved in cell proliferation.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Chemical Biology: The compound serves as a probe to study cellular pathways and mechanisms, helping to elucidate the role of specific proteins and enzymes.
Industrial Applications: It is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N-(2,4-DIMETHOXYPHENYL)-N-{2-[4-(4-PHENYL-1,3-THIAZOL-2-YL)PIPERAZINO]-4-QUINAZOLINYL}AMINE involves its interaction with specific molecular targets, such as kinases and receptors. The compound binds to the active site of these targets, inhibiting their activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells. The molecular targets and pathways involved include the PI3K/Akt and MAPK/ERK pathways, which are critical for cell survival and growth.
Comparaison Avec Des Composés Similaires
N-(2,4-DIMETHOXYPHENYL)-N-{2-[4-(4-PHENYL-1,3-THIAZOL-2-YL)PIPERAZINO]-4-QUINAZOLINYL}AMINE: can be compared with other similar compounds, such as:
Gefitinib: A quinazoline-based tyrosine kinase inhibitor used in cancer therapy.
Erlotinib: Another quinazoline derivative with similar applications in cancer treatment.
Lapatinib: A dual tyrosine kinase inhibitor targeting EGFR and HER2.
The uniqueness of N-(2,4-DIMETHOXYPHENYL)-N-{2-[4-(4-PHENYL-1,3-THIAZOL-2-YL)PIPERAZINO]-4-QUINAZOLINYL}AMINE lies in its specific structural features, such as the presence of the thiazole ring and the piperazine moiety, which contribute to its distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C29H28N6O2S |
|---|---|
Poids moléculaire |
524.6 g/mol |
Nom IUPAC |
N-(2,4-dimethoxyphenyl)-2-[4-(4-phenyl-1,3-thiazol-2-yl)piperazin-1-yl]quinazolin-4-amine |
InChI |
InChI=1S/C29H28N6O2S/c1-36-21-12-13-24(26(18-21)37-2)30-27-22-10-6-7-11-23(22)31-28(33-27)34-14-16-35(17-15-34)29-32-25(19-38-29)20-8-4-3-5-9-20/h3-13,18-19H,14-17H2,1-2H3,(H,30,31,33) |
Clé InChI |
RCVVYGVSUSFWCH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)NC2=NC(=NC3=CC=CC=C32)N4CCN(CC4)C5=NC(=CS5)C6=CC=CC=C6)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Ethyl-3-[4-(trifluoromethoxy)phenyl]thiourea](/img/structure/B14948214.png)
![2-[3-(2-chlorobenzyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B14948219.png)
![3-benzyl-5-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B14948222.png)
![Ethyl 4-[4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-1-yl]benzoate](/img/structure/B14948230.png)
![2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N'-{(Z)-[2-(propan-2-yloxy)phenyl]methylidene}acetohydrazide](/img/structure/B14948237.png)
![ethyl 4-({(2Z)-3-[2-(2-fluorophenyl)ethyl]-6-[(4-methoxyphenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B14948241.png)

![4-{(E)-2-[5-(2-nitrophenyl)furan-2-yl]ethenyl}-6-(trifluoromethyl)pyrimidin-2(1H)-one](/img/structure/B14948250.png)
![(1R)-octahydro-2H-quinolizin-1-ylmethyl [(2,5-dichlorophenoxy)sulfonyl]carbamate](/img/structure/B14948253.png)
![(1Z)-1-(2-hydroxy-5-nitrobenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B14948260.png)
![N-[(E)-amino{[(2E)-6-ethoxy-4-methylquinazolin-2(3H)-ylidene]amino}methylidene]-2-(4-chlorophenoxy)acetamide](/img/structure/B14948268.png)
![7-Methyl-10-oxa-11-thia-benzo[a]fluoren-9-one](/img/structure/B14948274.png)


